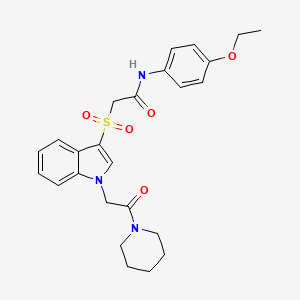

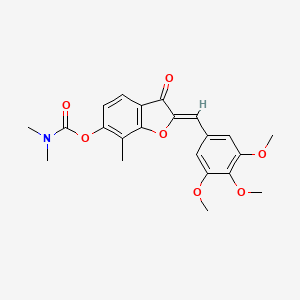

methyl 1-butyl-1H-imidazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 1-butyl-1H-imidazole-2-carboxylate, also known as MBIC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that belongs to the imidazole family. MBIC has a wide range of uses, including as a solvent, a corrosion inhibitor, and as a building block for the synthesis of other compounds.

Applications De Recherche Scientifique

CO2 Capture

A study has developed a new room temperature ionic liquid from 1-butyl imidazole that reacts reversibly with CO2, sequestering the gas as a carbamate salt. This ionic liquid is efficient for CO2 capture, comparable to commercial amine sequestering agents, and offers advantages such as non-volatility and water-independent functionality (Bates et al., 2002).

Chemical Fixation of Carbon Dioxide

A series of imidazolium-based ionic liquids were synthesized and used as catalysts to convert CO2 into useful products. Specifically, 1-n-butyl-3-methylimidazolium bromide demonstrated high conversions and selectivities under mild conditions, highlighting a potential for the efficient and eco-friendly chemical fixation of CO2 (Girard et al., 2014).

Catalysis in Synthesis

N-heterocyclic carbenes, including imidazole derivatives, have shown to be effective catalysts in transesterification and acylation reactions. This includes the conversion of esters and alcohols into the corresponding esters efficiently, demonstrating the versatility of these carbenes in catalyzing key synthetic reactions (Grasa et al., 2002).

Synthesis of Cyclic Carbonates

Imidazolium-based ionic liquids have been utilized as catalysts for the synthesis of cyclic carbonates from epoxides and CO2. This process offers an environmentally benign route to cyclic carbonates, important intermediates in the chemical industry (Girard et al., 2014).

Synthesis of Polyhydroquinoline Derivatives

3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, an ionic liquid, has been used as a catalyst for the synthesis of polyhydroquinoline derivatives. This method offers advantages such as being clean, simple, and providing high yields over short reaction times, emphasizing the role of ionic liquids in facilitating green chemistry approaches (Khaligh, 2014).

Quantification in Ambient Aerosols

For the first time, imidazoles, including 1-butylimidazole, were quantified in ambient aerosol samples, shedding light on their role in atmospheric chemistry and potential implications for air quality and health (Teich et al., 2016).

Propriétés

IUPAC Name |

methyl 1-butylimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-4-6-11-7-5-10-8(11)9(12)13-2/h5,7H,3-4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKHZWFHURJEIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CN=C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-butyl-1H-imidazole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2921269.png)

![tert-butyl N-[8-(trifluoromethanesulfonyloxy)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate](/img/structure/B2921270.png)

![1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone](/img/structure/B2921273.png)

![Ethyl 4-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2921274.png)

![[1-(difluoromethyl)-1H-pyrrol-2-yl]methanol](/img/structure/B2921276.png)

![(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2921280.png)

![4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile hydrochloride](/img/structure/B2921282.png)

![N-{[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]methylidene}hydroxylamine](/img/structure/B2921286.png)

![6-(2-Methoxyphenyl)-2-[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2921290.png)